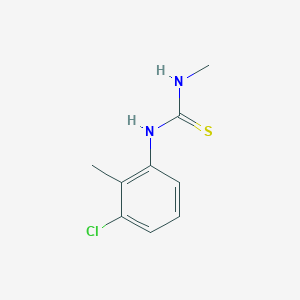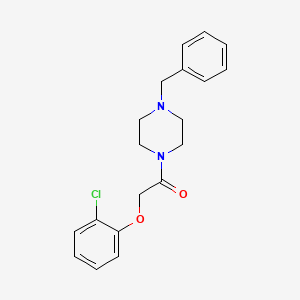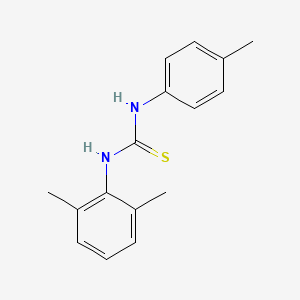
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of two aromatic rings substituted with methyl groups and a thiourea functional group.
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with 4-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are adjusted to achieve the desired product quality.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of thioureas are explored for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the biological activity of the target molecules, resulting in various pharmacological effects.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-methylphenyl)thiourea: This compound lacks the additional methyl groups on the aromatic ring, which may affect its reactivity and biological activity.
1-(2,6-Dimethylphenyl)-3-phenylthiourea: The absence of the methyl group on the second aromatic ring can lead to differences in its chemical and biological properties.
1-(4-Methylphenyl)-3-(4-methylphenyl)thiourea: The presence of methyl groups on both aromatic rings can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-7-9-14(10-8-11)17-16(19)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODNVHNFYZCCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
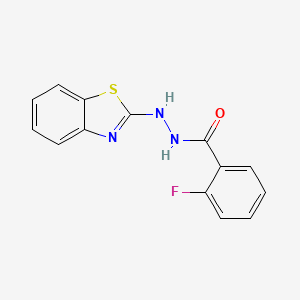
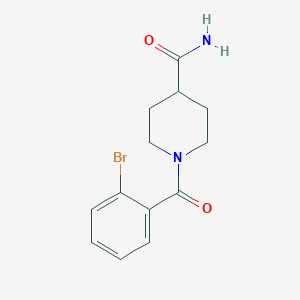

![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5728069.png)
![2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione](/img/structure/B5728071.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5728078.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5728079.png)
![(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one](/img/structure/B5728083.png)
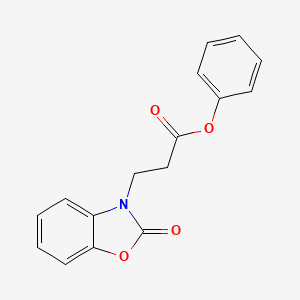
![1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
